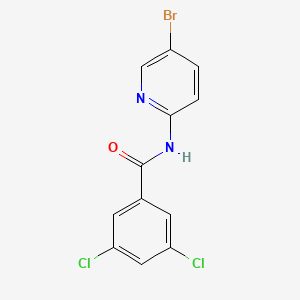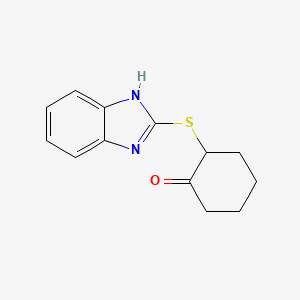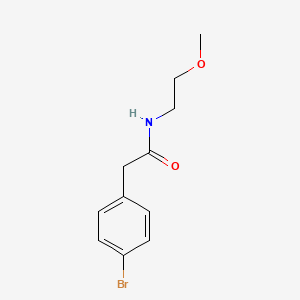![molecular formula C15H16BrN3O3 B4929571 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)
1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRD-0705, is a small molecule inhibitor that has shown promising results in various scientific research applications. It is a pyrimidine-based compound that has the potential to be used in the development of novel drugs for the treatment of various diseases.
Wirkmechanismus
1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the activity of the protein BRD4 by binding to its bromodomain, which is responsible for recognizing acetylated lysine residues on histones. This prevents the recruitment of transcriptional machinery to the chromatin, leading to the inhibition of gene transcription. This mechanism of action has been shown to be effective in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antiviral activity by inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and reach its target protein. It has high potency and selectivity for BRD4, which reduces the risk of off-target effects. However, one limitation of 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is that it has poor solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is the development of novel drugs based on the structure of 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione for the treatment of cancer, inflammation, and viral infections. Another direction is the study of the mechanism of action of 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in more detail, which could lead to the development of more potent and selective inhibitors of BRD4. Additionally, the study of the pharmacokinetics and pharmacodynamics of 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione could lead to a better understanding of its potential use in clinical settings.
Conclusion:
In conclusion, 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a small molecule inhibitor that has shown promising results in various scientific research applications. It has been shown to be a potent inhibitor of the protein BRD4, which is involved in the regulation of gene expression. 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has the potential to be used in the development of novel drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential clinical applications of 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-bromoaniline with sec-butyl isocyanide, followed by the reaction with ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to obtain 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in the development of drugs for the treatment of various diseases. It has been shown to be a potent inhibitor of the protein BRD4, which is involved in the regulation of gene expression. 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells, including leukemia, lymphoma, and multiple myeloma. It has also been studied for its potential use in the treatment of inflammation, autoimmune diseases, and viral infections.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-(butan-2-yliminomethyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c1-3-9(2)17-8-12-13(20)18-15(22)19(14(12)21)11-6-4-10(16)5-7-11/h4-9,21H,3H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMOAIXABMDEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4929491.png)
![N-[(allylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B4929498.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)


![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)




![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)


